molecular formula C14H9Cl3N2 B8790419 ((4-Chlorophenyl)amino)(2,6-dichlorophenyl)acetonitrile CAS No. 74929-43-4

((4-Chlorophenyl)amino)(2,6-dichlorophenyl)acetonitrile

Cat. No. B8790419
Key on ui cas rn: 74929-43-4
M. Wt: 311.6 g/mol
InChI Key: RFPSOEJSBXVYIL-UHFFFAOYSA-N
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Patent
US04246429

Procedure details

50 Parts of 2,6-dichloro-α-[(4-chlorophenyl)amino]benzeneacetonitrile are added portionwise to 270 parts of sulfuric acid/water (10:1 by volume) and the whole is stirred overnight at room temperature. The reaction mixture is poured onto 2000 parts of ice-water. The precipitated product is filtered off, washed on the filter successively with water and 2-propanol and recrystallized from 560 parts of 2-propanol at -20° C., yielding 43.1 parts of 2,6-dichloro-α-[(4-chlorophenyl)amino]benzeneacetamide; mp. 178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([NH:12][C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)[C:10]#[N:11].S(=O)(=O)(O)[OH:21].O>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]([NH:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=1)[C:10]([NH2:11])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C(C#N)NC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter successively with water and 2-propanol
CUSTOM
Type
CUSTOM
Details
recrystallized from 560 parts of 2-propanol at -20° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C(C(=O)N)NC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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